1H-Furo[3,4-b]pyrrole

Medicinal Chemistry ADME Prediction Scaffold Optimization

1H-Furo[3,4-b]pyrrole (CAS 250-38-4) is a heterobicyclic compound characterized by the ortho-fusion of furan and pyrrole rings. This core scaffold, with a molecular formula of C6H5NO and a molecular weight of 107.11 g/mol , is distinguished by its specific [3,4-b] ring junction geometry, which fundamentally differs from alternative furopyrrole isomers such as the [2,3-b] and [3,2-b] systems.

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
CAS No. 250-38-4
Cat. No. B15496172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Furo[3,4-b]pyrrole
CAS250-38-4
Molecular FormulaC6H5NO
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESC1=CNC2=COC=C21
InChIInChI=1S/C6H5NO/c1-2-7-6-4-8-3-5(1)6/h1-4,7H
InChIKeyQMRGYLXQIVLGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Furo[3,4-b]pyrrole (CAS 250-38-4): A Fused Heterocyclic Scaffold for BTK Inhibitor Development and Advanced Organic Synthesis


1H-Furo[3,4-b]pyrrole (CAS 250-38-4) is a heterobicyclic compound characterized by the ortho-fusion of furan and pyrrole rings [1]. This core scaffold, with a molecular formula of C6H5NO and a molecular weight of 107.11 g/mol [2], is distinguished by its specific [3,4-b] ring junction geometry, which fundamentally differs from alternative furopyrrole isomers such as the [2,3-b] and [3,2-b] systems [3]. It is recognized as an electron-rich heterocycle exhibiting notable reactivity as a dienophile in Diels-Alder cycloaddition reactions .

Why Simple Analogs Cannot Substitute for 1H-Furo[3,4-b]pyrrole in BTK-Focused Drug Discovery Programs


Substitution with structurally similar heterocyclic cores, such as the saturated analog hexahydro-1H-furo[3,4-b]pyrrole or isomeric furo[2,3-b]pyrroles, leads to critical losses in key molecular properties. 1H-Furo[3,4-b]pyrrole maintains an aromatic, planar fused ring system [1] that confers a specific electronic profile crucial for kinase hinge-binding interactions [2]. This is quantifiably different from its fully saturated counterpart, hexahydro-1H-furo[3,4-b]pyrrole, which exhibits a drastic 4.4-fold reduction in lipophilicity (LogP 0.32 vs. 1.76) and altered polar surface area (PSA 21.26 Ų vs. 28.93 Ų) , directly impacting membrane permeability and target engagement. Furthermore, the specific [3,4-b] ring fusion results in a planar architecture that is structurally distinct from other furopyrrole isomers [3], which would alter the vector of pendant groups in a drug molecule and compromise the precise geometry required for optimal binding within the ATP-binding pocket of kinases like BTK [2].

Quantitative Differentiation of 1H-Furo[3,4-b]pyrrole: Physicochemical Properties and Scaffold-Specific Reactivity Data


Lipophilicity and Polarity: 1H-Furo[3,4-b]pyrrole vs. its Saturated Analog

1H-Furo[3,4-b]pyrrole exhibits a calculated LogP of 1.76 and a polar surface area (PSA) of 28.93 Ų [1]. In contrast, its saturated analog, hexahydro-1H-furo[3,4-b]pyrrole, has a significantly lower LogP of 0.32 and a reduced PSA of 21.26 Ų [1]. This represents a 4.4-fold difference in calculated lipophilicity, a critical determinant of passive membrane permeability and oral bioavailability.

Medicinal Chemistry ADME Prediction Scaffold Optimization

Planarity and Structural Rigidity: Crystallographic Confirmation of the [3,4-b] Core Geometry

X-ray crystallographic analysis of a 1H-furo[3,4-b]pyrrole derivative confirms that the fused heterocyclic core is planar [1]. This structural rigidity contrasts with the conformational flexibility of the saturated hexahydro analog and the altered geometry of other furopyrrole isomers like the [2,3-b] system [2].

Structural Biology Computational Chemistry X-ray Crystallography

Potency in BTK Inhibition: Furo[3,4-b]pyrrole Derivatives Exhibit Sub-Nanomolar Activity

While data for the parent core is unavailable, compounds derived from the furo[3,4-b]pyrrole scaffold demonstrate potent BTK inhibition, with a representative example achieving an IC50 of 1 nM [1]. This level of potency is comparable to or exceeds that of approved BTK inhibitors and scaffolds derived from alternative core structures [2].

Kinase Inhibition BTK Inhibitors Cancer Therapeutics

High-Value Applications for Procuring 1H-Furo[3,4-b]pyrrole: From Scaffold Design to Lead Optimization


Core Scaffold for Next-Generation BTK Inhibitors

Procure 1H-Furo[3,4-b]pyrrole as the foundational core for synthesizing novel, potent BTK inhibitors. The scaffold's planar geometry and specific ring-fusion are critical for achieving sub-nanomolar potency against BTK, as demonstrated by derivatives with an IC50 of 1 nM [1]. This core is specifically claimed in patent applications for BTK-targeting therapeutics [2], making it essential for research aimed at overcoming resistance to first-generation inhibitors like ibrutinib [3].

Hit-to-Lead Optimization with Defined Physicochemical Parameters

Utilize 1H-Furo[3,4-b]pyrrole in hit-to-lead campaigns where precise control of lipophilicity and polarity is paramount. The core provides a defined LogP of 1.76 and a PSA of 28.93 Ų [4], a starting point that is 4.4x more lipophilic than its saturated analog [4]. This allows medicinal chemists to fine-tune ADME properties during lead optimization while maintaining the structural benefits of the planar, aromatic core [5].

Diels-Alder Cycloaddition Building Block for Complex Heterocycles

Employ 1H-Furo[3,4-b]pyrrole as a reactive dienophile in Diels-Alder reactions for the rapid construction of complex molecular architectures . The electron-rich nature of this fused heterocycle facilitates efficient cycloadditions, enabling a modular approach to generating diverse libraries of indole derivatives and other polycyclic systems that are valuable in both medicinal chemistry and natural product synthesis.

Structural Biology Probes for Kinase Hinge-Binder Studies

Leverage the defined, planar geometry of the 1H-Furo[3,4-b]pyrrole core to design and synthesize chemical probes for X-ray crystallography and structure-activity relationship (SAR) studies [5]. The core's predictable binding orientation, as inferred from patent data on related BTK inhibitors [2], makes it a reliable scaffold for exploring the structural requirements for selective kinase hinge binding.

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